![molecular formula C23H30ClN3O3S2 B2531310 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride CAS No. 1215373-93-5](/img/structure/B2531310.png)

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

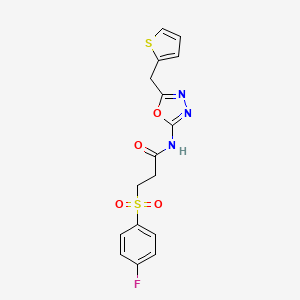

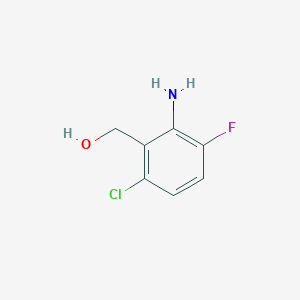

The compound "N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride" is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. The structure of this compound suggests that it may have been derived from a benzo[d]thiazole backbone, which is often seen in molecules with biological activity. The presence of a dimethylaminoethyl group and a phenylsulfonyl moiety indicates that the compound could interact with biological targets through various modes of binding.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a study presents the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which involves a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid and proceeding through several intermediates, including 4-chloro-N-(substituted-phenyl)butanamides . Although the exact synthesis of the compound is not detailed, the methodologies used in this study could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a benzo[d]thiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole. The dimethylaminoethyl and phenylsulfonyl groups are likely to influence the compound's electronic properties and its interaction with biological targets. The benzo[d]thiazole core is a common feature in pharmacologically active compounds, suggesting that the compound may also possess biological activity.

Chemical Reactions Analysis

The compound likely undergoes chemical reactions typical of its functional groups. The benzo[d]thiazole moiety may participate in electrophilic substitution reactions, while the amide linkage could be involved in hydrolysis under certain conditions. The synthesis of related benzo[d]thiazole derivatives has been reported, where directed lithiation of N-(phenylsulfonyl)propanamides followed by aryne-mediated cyclization is used to construct the thiazole ring system . This approach could be relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, we can infer that the compound is likely to be a solid at room temperature, given its structural complexity. The presence of the hydrochloride salt form suggests that it is likely to be soluble in polar solvents such as water. The compound's amide and sulfonyl groups may contribute to its melting point, solubility, and stability.

Scientific Research Applications

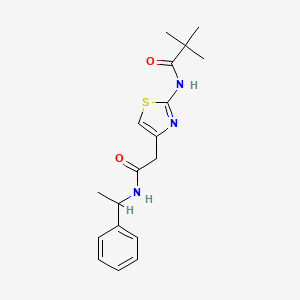

1. Organic Synthesis and Chemical Reactions

The compound's structure, involving sulfonamide and dimethylamino functionalities, suggests its potential utility in the synthesis of heterocyclic compounds, as sulfonamides often participate in reactions leading to the construction of diverse heterocycles, critical in pharmaceutical chemistry. For example, sulfonamides have been explored for the synthesis of novel heterocyclic compounds with potential antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Additionally, dimethylamino groups are pivotal in facilitating nucleophilic addition reactions, which are fundamental in building complex molecular architectures (Lu, Kang, Cho, Choi, & Bielawski, 2021).

2. Drug Metabolism Studies

Compounds containing the specified functionalities are of interest in studying drug metabolism, as they can serve as substrates or inhibitors in metabolic pathways. For instance, biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators, demonstrating the role of such compounds in the exploration of drug metabolism and the development of therapeutic agents (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

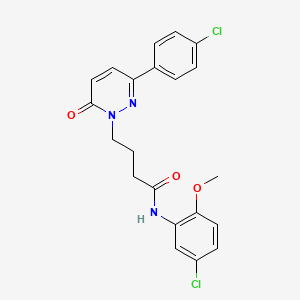

3. Molecular Interactions and Mechanistic Studies

The interactions of sulfonamides and related compounds with solvents and other molecules provide valuable insights into hydrogen bonding and molecular recognition mechanisms, which are essential for drug design and the development of diagnostic agents. For example, the study of hydrogen-bonded complexes of sulfonamides with DMF (dimethylformamide) can shed light on the strength and nature of intermolecular interactions, influencing the solubility, stability, and bioavailability of potential drug candidates (Shainyan, Chipanina, Oznobikhina, Chernysheva, & Rozentsveig, 2013).

properties

IUPAC Name |

4-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S2.ClH/c1-17-15-18(2)22-20(16-17)30-23(24-22)26(13-12-25(3)4)21(27)11-8-14-31(28,29)19-9-6-5-7-10-19;/h5-7,9-10,15-16H,8,11-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCVYMDPHOWNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=CC=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)